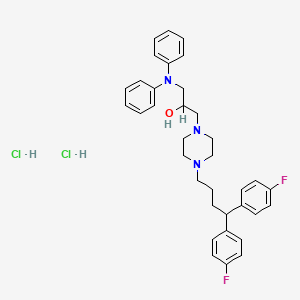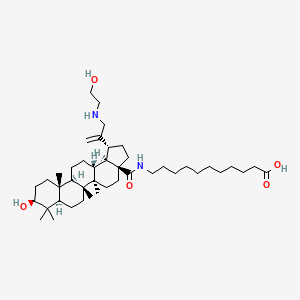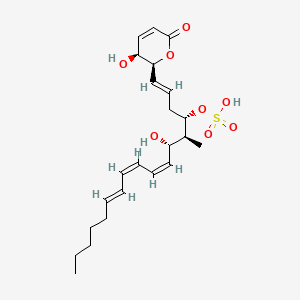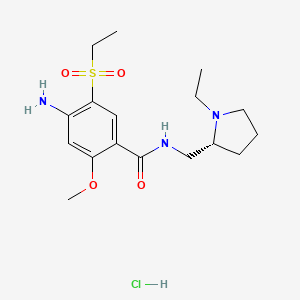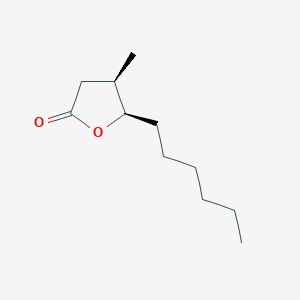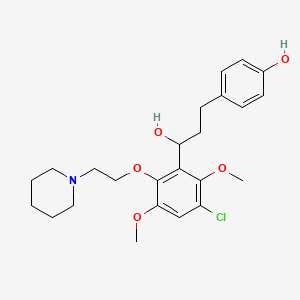
alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features a variety of functional groups, including chloro, methoxy, piperidinyl, ethoxy, hydroxy, and benzenepropanol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multi-step organic reactions. The process may start with the preparation of the core benzene ring, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl and ethoxy groups can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the hydroxybenzenepropanol moiety through a series of reduction and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the chloro group could yield a hydrogen-substituted compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-(3-Chloro-2,5-dimethoxyphenyl)-4-hydroxybenzenepropanol: Lacks the piperidinyl and ethoxy groups.
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzeneethanol: Has an ethanol moiety instead of a propanol moiety.
Uniqueness
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
88770-82-5 |
|---|---|
Fórmula molecular |
C24H32ClNO5 |
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
4-[3-[3-chloro-2,5-dimethoxy-6-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C24H32ClNO5/c1-29-21-16-19(25)23(30-2)22(20(28)11-8-17-6-9-18(27)10-7-17)24(21)31-15-14-26-12-4-3-5-13-26/h6-7,9-10,16,20,27-28H,3-5,8,11-15H2,1-2H3 |
Clave InChI |
YGRXLJBFKZWCON-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


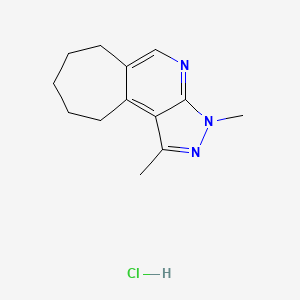
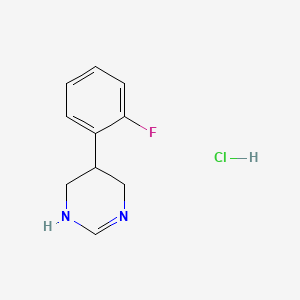

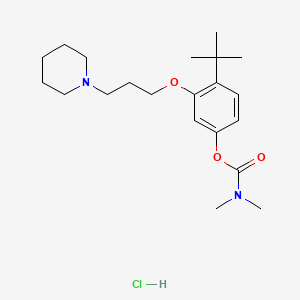
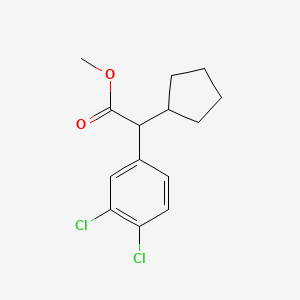
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)

